Suzuki Coupling Yields with Aryl Bromides and Iodides: 39–91% Isolated Yield Range via Pd(PPh₃)₄ Catalysis
1-(Phenylsulfonyl)pyrrole-2-boronic acid was demonstrated by Grieb and Ketcha to undergo Pd(PPh₃)₄-catalyzed Suzuki coupling with a panel of aryl bromides and iodides to yield 2-aryl-1-(phenylsulfonyl)pyrroles in isolated yields ranging from 39% to 91%, as compiled in the Negishi Handbook of Organopalladium Chemistry (Scheme 7) [1][2]. The substrate scope included phenyl (Ar = Ph), 1-naphthyl, 4-nitrophenyl, 4-acetylphenyl, and 4-methoxyphenyl coupling partners with X = Br or I [2]. By comparison, N-Boc-pyrrole-2-boronic acid is documented as 'very labile' and its successful use in natural product synthesis (pentabromopseudilin) required 'extensive experimentation to investigate different conditions and ligands' [3]. No equivalent systematic yield dataset across a comparable substrate panel has been reported for N-Boc-pyrrole-2-boronic acid as the free boronic acid [3].
| Evidence Dimension | Suzuki coupling isolated yield range with aryl halides |
|---|---|
| Target Compound Data | 39–91% isolated yields with Ar-Br and Ar-I using Pd(PPh₃)₄, covering 5 aryl substrates (Ph, 1-Naph, 4-NO₂Ph, 4-AcPh, 4-MeOPh) [2] |
| Comparator Or Baseline | N-Boc-pyrrole-2-boronic acid: characterized as 'very labile' with documented coupling difficulties; no comparable free boronic acid yield dataset found [3] |
| Quantified Difference | Target compound provides a documented yield range of 39–91% as the free boronic acid; N-Boc analog requires either MIDA ester pre-activation or extensive ligand/condition optimization for reproducible coupling |
| Conditions | Pd(PPh₃)₄ catalyst, K₂CO₃ or Na₂CO₃ base, standard Suzuki thermal conditions, aryl bromides and iodides [2] |
Why This Matters
A procurement decision favoring this compound is supported by a published, replicable yield dataset across five aryl substrates, reducing the optimization burden that the N-Boc alternative imposes on each new coupling partner.
- [1] Grieb, J. G.; Ketcha, D. M. Synthesis of 2-Aryl-1-(Phenylsulfonyl)Pyrroles. Synthetic Communications 1995, 25 (14), 2145–2153. DOI: 10.1080/00397919508015895. View Source
- [2] Negishi, E., Ed. Handbook of Organopalladium Chemistry for Organic Synthesis; John Wiley & Sons, 2002; Vol. 1, pp 675–676, Scheme 7. (Yields: 39–91% for 5 aryl substrates.) View Source
- [3] Schwaben, J.; Cordes, J.; Harms, K.; Koert, U. Two-step total synthesis of pentabromopseudilin via Suzuki-Miyaura coupling of a MIDA boronate ester. Tetrahedron 2017, 73 (29), 4144–4151. (Documents that N-Boc-pyrrole-2-boronic acid is 'very labile' and requires extensive condition optimization.) View Source
